Structural Properties and Characterization of 1-[(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione: A Technical Whitepaper
Structural Properties and Characterization of 1-[(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione: A Technical Whitepaper
Executive Summary
The compound 1-[(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione (CAS: 105686-01-9), commonly referred to as 1-(2-chlorobenzyl)parabanic acid, represents a critical scaffold in modern medicinal chemistry and agrochemical development. Belonging to the class of N-substituted imidazolidine-2,4,5-triones, this molecule is characterized by a highly planar, electron-deficient heterocyclic core.
In contemporary drug discovery, the imidazolidine-2,4,5-trione moiety is strategically utilized as a bioisostere for urea groups. This substitution fundamentally alters the physicochemical profile of the molecule—disrupting rigid intermolecular hydrogen bond networks to significantly lower melting points and enhance aqueous solubility[1]. This whitepaper provides an in-depth analysis of its structural properties, a self-validating synthetic methodology, and its pharmacological utility.
Chemical Architecture & Bioisosteric Rationale
The structural integrity of 1-[(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione is defined by its five-membered trione ring. X-ray crystallographic studies of similar parabanic acid derivatives confirm that all atoms within the heterocyclic ring system exist in a strict planar configuration due to extensive sp² hybridization and resonance delocalization across the three carbonyl groups[2].
The Bioisosteric Advantage
Historically, urea-based compounds have been potent inhibitors of enzymes like soluble epoxide hydrolase (sEH)[1]. However, ureas suffer from poor pharmacokinetic profiles due to their tendency to form "brick-wall" crystalline lattices via strong intermolecular hydrogen bonding, resulting in high melting points and poor aqueous solubility.
Converting the urea pharmacophore into an imidazolidine-2,4,5-trione introduces additional Hydrogen Bond Acceptors (HBAs) while removing a Hydrogen Bond Donor (HBD). This structural optimization prevents self-aggregation, thereby enhancing bioavailability and formulation viability without sacrificing target binding affinity[1].
Quantitative Data Summary
Table 1: Physicochemical Properties & Identifiers [3][4]
| Property | Value |
| IUPAC Name | 1-[(2-chlorophenyl)methyl]imidazolidine-2,4,5-trione |
| CAS Registry Number | 105686-01-9 |
| Molecular Formula | C₁₀H₇ClN₂O₃ |
| Molecular Weight | 238.63 g/mol |
| Core Scaffold | Parabanic acid (Imidazolidine-2,4,5-trione) |
| Hydrogen Bond Donors | 1 (at N3 position) |
| Hydrogen Bond Acceptors | 3 (Carbonyl oxygens) |
Table 2: Comparative Advantage: Urea vs. Imidazolidine-2,4,5-trione Core [1]
| Parameter | Urea Precursors | Imidazolidine-2,4,5-triones |
| Intermolecular Bonding | High (strong H-bond networks) | Disrupted (reduced H-bond donors) |
| Melting Point | Typically High (>200 °C) | Significantly Lowered |
| Aqueous Solubility | Poor / Lipophilic | Enhanced |
| Pharmacological Role | Primary pharmacophore | Optimized Bioisostere |
Experimental Methodology: Synthesis & Isolation
The synthesis of 1-[(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione is achieved through the double acylation and subsequent cyclization of 1-(2-chlorobenzyl)urea using oxalyl chloride. The following protocol is designed as a self-validating system, ensuring that each step provides mechanistic feedback to the researcher[5][6].
Step-by-Step Protocol
1. Preparation of the Reaction Matrix
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Action: Dissolve 1.0 equivalent of 1-(2-chlorobenzyl)urea in anhydrous dichloromethane (DCM) under an inert argon or nitrogen atmosphere.
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Causality: Anhydrous conditions are non-negotiable. Oxalyl chloride is highly sensitive to moisture; any water present will rapidly hydrolyze the reagent into carbon monoxide, carbon dioxide, and hydrochloric acid, destroying the stoichiometric balance and acidifying the medium prematurely.
2. Thermal Control & Reagent Addition
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Action: Cool the reaction vessel to 0–5 °C using an ice-water bath. Add 1.2 to 1.5 equivalents of oxalyl chloride dropwise over 15 minutes.
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Causality: The initial nucleophilic attack of the urea nitrogen on the acyl chloride is highly exothermic. Maintaining a low temperature prevents the thermal degradation of the mono-acylated intermediate and suppresses unwanted polymerization side-reactions[6].
3. Cyclization & Maturation
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Action: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir continuously for 2 hours.
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Causality: The second step—an intramolecular nucleophilic attack by the second urea nitrogen to close the ring—requires a higher activation energy than the initial intermolecular reaction. Warming the system to room temperature provides the necessary kinetic energy to drive the cyclization to completion, releasing a second molecule of HCl[5].
4. Self-Validating Isolation
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Action: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM. Add n-hexane dropwise to the resulting residue to induce precipitation.
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Causality: The target imidazolidine-2,4,5-trione is highly lipophilic but insoluble in non-polar aliphatic hydrocarbons like n-hexane. This solvent switch induces selective precipitation of the pure product, leaving unreacted starting materials and soluble byproducts in the supernatant[6].
Synthesis Workflow Visualization
Synthesis workflow of 1-[(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione via cyclization.
Analytical Characterization & Validation
To ensure the structural integrity of the synthesized compound, researchers must validate the successful ring closure. The protocol is self-validating through specific spectroscopic checkpoints:
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¹³C-NMR Spectroscopy (Critical Checkpoint): The most definitive proof of successful cyclization is the transformation of the carbon environment. The starting urea features a single carbonyl carbon (~155 ppm). Upon successful conversion to the imidazolidine-2,4,5-trione, the ¹³C-NMR spectrum will display three distinct carbonyl peaks (typically around 153, 156, and 158 ppm), confirming the presence of the trione ring.
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Infrared (IR) Spectroscopy: Look for the disappearance of the primary amine N-H stretch (if applicable to the precursor) and the appearance of strong, distinct C=O stretching bands in the 1720–1790 cm⁻¹ region, characteristic of the strained five-membered imide/amide carbonyls.
Pharmacological Applications & Target Engagement
The 1-[(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione scaffold is not merely a structural curiosity; it is a highly active pharmacophore utilized across multiple therapeutic domains:
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Soluble Epoxide Hydrolase (sEH) Inhibition: As discussed in the bioisosteric rationale, parabanic acid derivatives are excellent sEH inhibitors. They maintain the necessary hydrogen bonding with the enzyme's active site while offering superior water solubility compared to their urea counterparts, making them prime candidates for cardiovascular and renal disease therapies[1].
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Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition: Imidazolidine-2,4,5-trione linkers have been successfully used to synthesize inhibitors of TDP1, a crucial DNA repair enzyme. Inhibiting TDP1 sensitizes cancer cells to established chemotherapeutics, highlighting this scaffold's role in oncology[5][7].
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Cholinergic Enzyme Targeting: Halogenated benzyl derivatives of imidazolidine-2,4,5-triones exhibit strong inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), presenting potential pathways for the management of neurodegenerative disorders like Alzheimer's disease[2][6].
Pharmacophore & Biological Pathway
Bioisosteric rationale and multi-target pharmacological engagement of the trione core.
References
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Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. Bioorganic & Medicinal Chemistry Letters / National Institutes of Health (NIH). Available at:[Link]
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Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1. Molecules (MDPI). Available at:[Link]
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1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules (MDPI). Available at:[Link]
Sources
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- 3. 105686-01-9 CAS MSDS (1-(2-CHLOROBENZYL)-1H-IMIDAZOLE-2,4,5(3H)-TRIONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1 | MDPI [mdpi.com]
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